3-Fluoro-2-(methylamino)benzoic acid
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Overview
Description
3-Fluoro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and a methylamino group is substituted at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-fluorobenzoic acid, followed by reduction to form 3-fluoro-2-aminobenzoic acid. The final step involves methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylamino group contribute to its unique binding properties and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-aminobenzoic acid: Similar structure but lacks the methyl group on the amino group.
2-Fluoro-3-(methylamino)benzoic acid: Similar structure but with different positions of the fluorine and methylamino groups.
3-Chloro-2-(methylamino)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-2-(methylamino)benzoic acid is unique due to the presence of both a fluorine atom and a methylamino group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-fluoro-2-(methylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQKUNYEZRNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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